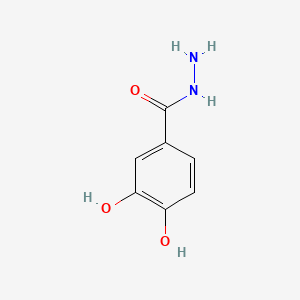

3,4-Dihydroxybenzohydrazide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,4-dihydroxybenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c8-9-7(12)4-1-2-5(10)6(11)3-4/h1-3,10-11H,8H2,(H,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGXWEXNJRZMIPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)NN)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90192741 | |

| Record name | 3,4-Dihydroxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90192741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39635-11-5 | |

| Record name | 3,4-Dihydroxybenzoic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39635-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydroxybenzohydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039635115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dihydroxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90192741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydroxybenzohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.574 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3,4-Dihydroxybenzohydrazide chemical properties and structure

This guide provides a comprehensive technical overview of 3,4-Dihydroxybenzohydrazide, a versatile molecule with significant potential in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, structure, synthesis, and key applications of this compound, grounding all claims in verifiable scientific literature.

Introduction: The Catechol-Hydrazide Moiety as a Privileged Scaffold

This compound, also known as protocatechuic acid hydrazide, belongs to a class of organic compounds characterized by the fusion of a catechol ring (a 1,2-dihydroxybenzene) and a hydrazide functional group (-CONHNH2). This unique combination imparts a range of valuable chemical properties, including potent antioxidant, metal-chelating, and enzyme-inhibitory activities. The catechol moiety is a well-established pharmacophore found in numerous natural and synthetic bioactive compounds, prized for its ability to scavenge free radicals. The hydrazide group serves as a versatile synthetic handle, allowing for the construction of more complex hydrazone derivatives, which are themselves a "privileged structure" in drug design, known to exhibit a wide array of biological effects.[1] This guide will explore the fundamental characteristics of the parent molecule, this compound, providing the foundational knowledge necessary for its application in advanced research and development.

Chemical Structure and Identification

The structural identity of a compound is the bedrock of its chemical and biological function. This compound consists of a benzene ring substituted with two hydroxyl (-OH) groups at the 3- and 4-positions and a benzohydrazide group (-C(=O)NNH2) at the 1-position.

Systematic and Common Identifiers:

// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C", pos="2.5,0!"]; O1 [label="O", pos="2.8,-0.8!"]; N1 [label="N", pos="3.3,0.8!"]; N2 [label="N", pos="4.1,0.4!"]; O2 [label="O", pos="-1.8,0.5!"]; O3 [label="O", pos="-1.5,-1.5!"]; H1 [label="H"]; H2 [label="H"]; H3 [label="H"]; H4 [label="H"]; H5 [label="H"]; H6 [label="H"]; H7 [label="H"]; H8 [label="H"];

// Benzene ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituents C1 -- C7; C3 -- O2; C4 -- O3; C7 -- O1 [style=double]; C7 -- N1; N1 -- N2;

// Hydrogens C2 -- H1; C5 -- H2; C6 -- H3; O2 -- H4; O3 -- H5; N1 -- H6; N2 -- H7; N2 -- H8;

// Positioning the benzene ring C1 [pos="0,0!"]; C2 [pos="-1,0.866!"]; C3 [pos="-1,2.598!"]; C4 [pos="0,3.464!"]; C5 [pos="1,2.598!"]; C6 [pos="1,0.866!"]; } } Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is critical for designing experimental protocols, formulating products, and predicting its behavior in biological systems.

| Property | Value | Source(s) |

| Molecular Weight | 168.15 g/mol | [2][3][5][7] |

| Melting Point | 268 °C | [5][7] |

| Appearance | White to off-white crystalline powder | [8] |

| Storage Condition | 2–8 °C, under inert gas (Nitrogen or Argon) | [4][5][7] |

| Hydrogen Bond Donors | 4 | [2] |

| Hydrogen Bond Acceptors | 4 | [2] |

| Rotatable Bonds | 2 | [2] |

Synthesis and Purification Protocol

This compound is typically synthesized from its corresponding methyl ester, methyl 3,4-dihydroxybenzoate, via hydrazinolysis. This is a standard and efficient method for converting esters to hydrazides.

Expert Insight: The choice of an ester as the starting material is strategic. The direct hydrazinolysis of the carboxylic acid (3,4-dihydroxybenzoic acid) is possible but often requires harsher conditions and can lead to side reactions. The ester route is generally cleaner and proceeds with higher yield under milder conditions. The use of a reflux condenser is essential to prevent the loss of the volatile hydrazine hydrate and to ensure the reaction goes to completion.

Detailed Laboratory-Scale Synthesis Protocol

Reaction: Methyl 3,4-dihydroxybenzoate + Hydrazine Hydrate → this compound + Methanol

-

Reactant Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 16.8 g (0.1 mol) of methyl 3,4-dihydroxybenzoate in 100 mL of absolute ethanol.

-

Reagent Addition: While stirring, add 10 mL (~0.2 mol) of hydrazine hydrate (80% solution) to the flask. The two-fold molar excess of hydrazine hydrate ensures the complete conversion of the ester.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (7:3).

-

Crystallization and Isolation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 1-2 hours to facilitate the precipitation of the product.

-

Filtration: Collect the white crystalline precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with two portions of 20 mL of cold ethanol to remove any unreacted starting materials and impurities.

-

Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.

-

Characterization: Confirm the identity and purity of the final product using techniques such as Melting Point determination, ¹H NMR, ¹³C NMR, and FT-IR spectroscopy. The expected melting point is approximately 268 °C.[5][7]

Key Applications in Research and Drug Development

The unique structural features of this compound make it a compound of significant interest in several research areas, particularly as an antioxidant and an enzyme inhibitor.

Antioxidant Activity

The catechol moiety is the primary driver of the molecule's antioxidant properties. It can readily donate hydrogen atoms from its hydroxyl groups to neutralize reactive oxygen species (ROS), thereby terminating damaging free-radical chain reactions. The resulting semiquinone radical is stabilized by resonance, making the parent molecule an effective radical scavenger.

Mechanism of Action: The antioxidant mechanism involves the donation of a hydrogen atom (H•) from one of the phenolic hydroxyl groups to a free radical (R•), quenching the radical and forming a more stable phenoxyl radical on the this compound molecule. This phenoxyl radical is stabilized through electron delocalization across the aromatic ring. This action helps to mitigate oxidative stress, a key factor in numerous pathologies. Studies on the parent compound, 3,4-dihydroxybenzoic acid, have shown it can significantly suppress ROS generation by directly scavenging free radicals and inhibiting enzymes like NADPH oxidase.[9]

// Nodes Molecule [label="this compound\n(Catechol Moiety)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ROS [label="Reactive Oxygen Species (ROS)\ne.g., R•", fillcolor="#EA4335", fontcolor="#FFFFFF"]; StableRadical [label="Stabilized Phenoxyl Radical", fillcolor="#FBBC05", fontcolor="#202124"]; QuenchedROS [label="Neutralized Species\ne.g., RH", fillcolor="#34A853", fontcolor="#FFFFFF"]; OxidativeStress [label="Cellular Oxidative Stress", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; CellDamage [label="Cellular Damage\n(Lipids, Proteins, DNA)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges ROS -> OxidativeStress [label="Causes"]; Molecule -> StableRadical [label="Donates H•"]; ROS -> QuenchedROS [label="Accepts H•"]; Molecule -> ROS [style=invis]; // for layout StableRadical -> QuenchedROS [style=invis]; // for layout OxidativeStress -> CellDamage [label="Leads to"]; Molecule -> OxidativeStress [label="Inhibits", color="#34A853", arrowhead="tee"]; } } Caption: Antioxidant mechanism via free radical scavenging.

Enzyme Inhibition

Hydrazides and their derivatives are known to interact with various enzymes. The catechol structure is particularly effective for inhibiting metalloenzymes.

-

Tyrosinase Inhibition: Tyrosinase is a copper-containing enzyme that plays a critical role in melanin biosynthesis.[10] Overactivity of this enzyme can lead to hyperpigmentation disorders. The catechol group of this compound can chelate the copper ions in the active site of tyrosinase, thereby inhibiting its function. This makes it, and its derivatives, attractive candidates for development as skin-lightening agents in cosmetics and for treating hyperpigmentation.[11][12] Kinetic studies of similar benzohydrazide compounds have shown they can act as competitive or mixed-type inhibitors of tyrosinase.[10][11]

-

Other Enzymes: The broader class of benzohydrazones has been reported to inhibit a variety of other enzymes, including urease and ribonucleotide reductase, highlighting the therapeutic potential of this chemical scaffold.[13] For instance, derivatives of the related 3,4,5-trihydroxybenzohydrazide have demonstrated potent urease inhibition.[13]

Metal Chelation

The two adjacent hydroxyl groups of the catechol ring form an excellent bidentate ligand for chelating metal ions. This property is not only crucial for its enzyme inhibition activity (e.g., chelating copper in tyrosinase) but also contributes to its antioxidant effect by sequestering pro-oxidant metal ions like Fe²⁺ and Cu⁺, which can otherwise participate in the Fenton reaction to generate highly reactive hydroxyl radicals. The ability to chelate nickel has also been noted for related structures.[14][15][16][17][18]

Conclusion and Future Directions

This compound is a molecule of significant scientific interest, underpinned by its robust chemical properties and versatile reactivity. Its inherent antioxidant, enzyme-inhibiting, and metal-chelating capabilities make it a valuable parent compound for drug discovery and materials science. The hydrazide functional group provides a straightforward avenue for chemical modification, allowing for the synthesis of extensive libraries of hydrazone derivatives with tailored biological activities. Future research will likely focus on synthesizing and screening these derivatives for enhanced potency and selectivity against therapeutic targets, such as tyrosinase for dermatological applications, and other enzymes implicated in various diseases. The foundational data presented in this guide serves as a critical resource for scientists aiming to harness the potential of this compelling chemical scaffold.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 3,4-dihydroxy-N'-(2-hydroxybenzylidene)benzohydrazide. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemBK. (n.d.). 3,4-Dihydroxybenzhydrazide. Retrieved from [Link]

-

Katz, D. L., Doughty, K., & Ali, A. (2011). Cocoa and Chocolate in Human Health and Disease. Antioxidants & Redox Signaling, 15(10), 2779-2811. Retrieved from [Link]

- Taha, M., et al. (2016). Synthesis of 3,4,5-trihydroxybenzohydrazone and evaluation of their urease inhibition potential. Arabian Journal of Chemistry, 9, S1462-S1469.

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

- Lin, C-W., et al. (2023). Antioxidant and Photoprotective Activities of 3,4-Dihydroxybenzoic Acid and (+)

- Petran, A., et al. (2018). Poly-3,4-dihydroxybenzylidenhydrazine, a different analogue of polydopamine. Polymer Chemistry, 9(19), 2563-2572.

- Talebi, M., et al. (2024). Structure-based development of 3,5-dihydroxybenzoyl-hydrazineylidene as tyrosinase inhibitor; in vitro and in silico study. Scientific Reports, 14(1), 1435.

- Azimi, M., et al. (2024). Synthesis and biological assessment of novel 4H-chromene-3-carbonitrile derivatives as tyrosinase inhibitors. Scientific Reports, 15(1), 9072.

-

Ivy Fine Chemicals. (n.d.). This compound. Retrieved from [Link]

- Firoozi, S., et al. (2023). Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. RSC Advances, 13(50), 35055-35067.

- Stana, A., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. Molecules, 28(24), 8148.

- Jo, E., et al. (2018). Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling. Molecules, 23(3), 669.

-

PubChem. (n.d.). Nickel. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN1508112A - Process for producing 3,4-dihydroxy benzaldehyde.

- Asano, N. (2003). Glycosidase inhibitors: structure-activity relationship of 3,4-dihydroxypyrrolidine. Journal of Enzyme Inhibition and Medicinal Chemistry, 18(4), 295-298.

- Wang, Z-G., et al. (2011). Synthesis, Crystal Structure,and Antioxidant and Antibacterial Activities of 3,5-Dihydroxy-N'-(4-nitrobenzylidene)benzohydrazide. Chinese Journal of Structural Chemistry, 30(3), 361-367.

- Iannelli, P., et al. (2021). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. European Journal of Medicinal Chemistry, 223, 113645.

-

Otto Chemie Pvt. Ltd. (n.d.). Nickel (metal granular) 99.995%, 6 x 6 mm. Retrieved from [Link]

Sources

- 1. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C7H8N2O3 | CID 586300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,4-Dihydroxybenzhydrazide, 97% | Fisher Scientific [fishersci.ca]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. chembk.com [chembk.com]

- 6. ivychem.com [ivychem.com]

- 7. chembk.com [chembk.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Structure-based development of 3,5-dihydroxybenzoyl-hydrazineylidene as tyrosinase inhibitor; in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of 3,4,5-trihydroxybenzohydrazone and evaluation of their urease inhibition potential - Arabian Journal of Chemistry [arabjchem.org]

- 14. Nickel | Ni | CID 935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Page loading... [guidechem.com]

- 16. Nickel (metal granular) 99.995%, 6 x 6 mm, 7440-02-0 | Buy Nickel (metal granular) 99.995%, 6 x 6 mm India - Otto Chemie Pvt Ltd [ottokemi.com]

- 17. Nickel powder, 150um, 99.99 trace metals 7440-02-0 [sigmaaldrich.com]

- 18. Nickel | 7440-02-0 [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 3,4-Dihydroxybenzohydrazide from Protocatechuic Acid

Abstract

This technical guide provides a comprehensive, scientifically-grounded protocol for the synthesis of 3,4-dihydroxybenzohydrazide, a valuable scaffold in medicinal chemistry. Sourced from the readily available natural product, protocatechuic acid (3,4-dihydroxybenzoic acid), the synthesis follows a robust and efficient two-step pathway. The methodology detailed herein encompasses the initial acid-catalyzed Fischer esterification to yield the methyl ester intermediate, followed by its subsequent hydrazinolysis to produce the target hydrazide. This document is intended for researchers, chemists, and professionals in drug development, offering not only a step-by-step experimental procedure but also the underlying chemical principles and rationale that govern each stage of the synthesis. All protocols are designed to be self-validating through clear checkpoints and characterization methods, ensuring scientific integrity and reproducibility.

Introduction and Strategic Overview

This compound is a compound of significant interest in the pharmaceutical and life sciences sectors. Its structure, featuring a catechol moiety and a hydrazide functional group, makes it an excellent precursor for the synthesis of a wide range of biologically active molecules, including antimicrobial, antioxidant, and anticancer agents.[1][2][3] The benzohydrazide core is a recognized pharmacophore in numerous therapeutic agents.[4]

The synthetic strategy outlined in this guide begins with protocatechuic acid, a naturally occurring phenolic acid found in various plants and a metabolite of dietary polyphenols.[5][6] The conversion to this compound is efficiently achieved through a two-step process:

-

Esterification: The carboxylic acid group of protocatechuic acid is first converted to its methyl ester. This is a crucial activation step, as esters are significantly more reactive towards nucleophilic acyl substitution by hydrazine than the parent carboxylic acid.

-

Hydrazinolysis: The resulting ester, methyl 3,4-dihydroxybenzoate, is then reacted with hydrazine hydrate to yield the final product, this compound.

This pathway is favored for its high efficiency, use of readily available reagents, and straightforward purification procedures.

Mechanistic Rationale and Causality

A thorough understanding of the reaction mechanisms is critical for optimizing conditions and troubleshooting potential issues.

Step 1: Fischer Esterification of Protocatechuic Acid

The Fischer-Speier esterification is a classic acid-catalyzed condensation reaction.[7] The direct reaction between a carboxylic acid and an alcohol is typically slow and reversible. The presence of a strong acid catalyst, such as concentrated sulfuric acid, is essential for two primary reasons:

-

Activation of the Carbonyl: The acid protonates the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic alcohol (methanol).

-

Driving Equilibrium: The reaction produces water as a byproduct. According to Le Chatelier's principle, the equilibrium can be shifted toward the product (ester) by either removing the water as it forms or by using one of the reactants in a large excess.[8] In this protocol, using methanol as the solvent provides a substantial excess, effectively driving the reaction to completion.

The reaction is performed under reflux to provide the necessary activation energy and increase the reaction rate.

Step 2: Hydrazinolysis of Methyl 3,4-dihydroxybenzoate

This transformation is a nucleophilic acyl substitution reaction. Hydrazine (NH₂NH₂) is a potent nucleophile, significantly more so than water or alcohols. The reaction proceeds as follows:

-

Nucleophilic Attack: The terminal nitrogen atom of hydrazine attacks the electrophilic carbonyl carbon of the methyl 3,4-dihydroxybenzoate intermediate. This forms a tetrahedral intermediate.

-

Leaving Group Elimination: The tetrahedral intermediate collapses, and the methoxy group (-OCH₃) is eliminated as the leaving group (methanol). A proton transfer step then yields the highly stable this compound.

This reaction is generally high-yielding and often results in the precipitation of the pure product from the reaction mixture upon cooling, simplifying the purification process.[9]

Detailed Experimental Protocols

Safety Precaution: All procedures should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

Protocol 1: Synthesis of Methyl 3,4-dihydroxybenzoate (Ester Intermediate)

Materials:

-

Protocatechuic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated, 98%)

-

Sodium bicarbonate (saturated aqueous solution)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Sodium sulfate (anhydrous)

-

Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add protocatechuic acid (e.g., 10.0 g).

-

Add 100 mL of anhydrous methanol to the flask and stir to dissolve the acid.

-

Carefully and slowly add concentrated sulfuric acid (e.g., 2.0 mL) to the stirring solution. An exothermic reaction will occur.[10]

-

Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 4-6 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Reduce the volume of the solvent to approximately one-third using a rotary evaporator.

-

Pour the concentrated mixture into a separatory funnel containing 150 mL of cold water and 100 mL of ethyl acetate.

-

Carefully neutralize the aqueous layer by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7).[11][12]

-

Separate the organic layer. Extract the aqueous layer two more times with 50 mL portions of ethyl acetate.

-

Combine all organic extracts and wash them once with 50 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude ester.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexane) to obtain pure methyl 3,4-dihydroxybenzoate as a solid.

Protocol 2: Synthesis of this compound (Final Product)

Materials:

-

Methyl 3,4-dihydroxybenzoate (from Protocol 1)

-

Hydrazine hydrate (~64-80% solution)

-

Ethanol or Methanol

-

Round-bottom flask, reflux condenser, heating mantle, Büchner funnel

Procedure:

-

In a 250 mL round-bottom flask, dissolve the purified methyl 3,4-dihydroxybenzoate (e.g., 5.0 g) in 100 mL of ethanol.

-

Add hydrazine hydrate (e.g., 5.0 mL, a molar excess) to the solution.

-

Attach a reflux condenser and heat the mixture to reflux for 3-5 hours. The reaction can be monitored by TLC.

-

Upon completion, cool the reaction mixture in an ice bath. The product will typically precipitate as a white or off-white solid.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or impurities.

-

Dry the product under vacuum to yield pure this compound. The reported melting point is approximately 268°C.[13]

Self-Validation: The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and melting point analysis.[1]

Data Presentation and Visualization

Quantitative Data Summary

The following table provides an example of the stoichiometric relationships for the synthesis.

| Step | Compound Name | Molar Mass ( g/mol ) | Example Mass (g) | Moles (mol) | Role |

| 1 | Protocatechuic Acid | 154.12 | 10.0 | 0.0649 | Starting Material |

| Methanol | 32.04 | 100 mL (~79.2 g) | ~2.47 | Reagent/Solvent | |

| Sulfuric Acid | 98.08 | ~2.0 mL (~3.68 g) | ~0.0375 | Catalyst | |

| Methyl 3,4-dihydroxybenzoate | 168.15 | - | 0.0649 | Product (Theoretical) | |

| 2 | Methyl 3,4-dihydroxybenzoate | 168.15 | 5.0 | 0.0297 | Starting Material |

| Hydrazine (from hydrate) | 32.05 | ~5.0 mL | - | Reagent (in excess) | |

| This compound | 168.15 | - | 0.0297 | Product (Theoretical) |

Note: The molecular formula for this compound is C₇H₈N₂O₃.[14][15]

Diagrams and Workflows

The overall synthetic pathway and the experimental workflow are visualized below using Graphviz.

Caption: Detailed experimental workflow for the two-step synthesis.

Conclusion

The synthesis of this compound from protocatechuic acid via a two-step esterification-hydrazinolysis sequence is a reliable and scalable method for producing this important chemical intermediate. By providing a detailed protocol grounded in established chemical principles, this guide serves as a practical resource for laboratory scientists. The successful execution of this synthesis opens avenues for further derivatization and exploration of the vast therapeutic potential of benzohydrazide compounds.

References

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. researchgate.net [researchgate.net]

- 3. thepharmajournal.com [thepharmajournal.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. mdpi.com [mdpi.com]

- 6. Preparation and Characterization of Protocatechuic Acid Sulfates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 8. cerritos.edu [cerritos.edu]

- 9. researchgate.net [researchgate.net]

- 10. Acid to Ester - Fischer Esterification [commonorganicchemistry.com]

- 11. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 12. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 13. chembk.com [chembk.com]

- 14. This compound | C7H8N2O3 | CID 586300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. PubChemLite - this compound (C7H8N2O3) [pubchemlite.lcsb.uni.lu]

An In-Depth Technical Guide to 3,4-Dihydroxybenzohydrazide (CAS: 39635-11-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dihydroxybenzohydrazide, also known as Protocatechuic Hydrazide, is a catechol-containing aromatic compound with significant potential in medicinal chemistry and drug development. Its structural features, particularly the 3,4-dihydroxy (catechol) moiety, impart potent antioxidant and iron-chelating properties. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an in-depth exploration of its primary mechanisms of action. Furthermore, it includes standardized experimental protocols for the evaluation of its biological activities and discusses its potential therapeutic applications.

Introduction and Physicochemical Properties

This compound (DHBH) is a hydrazide derivative of protocatechuic acid (3,4-dihydroxybenzoic acid), a well-known natural phenolic antioxidant.[1][2] The introduction of the hydrazide group (-CONHNH2) can enhance the biological activities of the parent molecule, making DHBH a compound of interest for further investigation.[3]

| Property | Value | Source |

| CAS Number | 39635-11-5 | [4] |

| Molecular Formula | C₇H₈N₂O₃ | [4] |

| Molecular Weight | 168.15 g/mol | [4] |

| IUPAC Name | This compound | [4] |

| Synonyms | Protocatechuic acid hydrazide, 3,4-Dihydroxybenzoic acid hydrazide | [4] |

| Appearance | Off-white to light brown crystalline powder | [5] |

| Melting Point | >250 °C | [5] |

| Solubility | Soluble in DMSO and methanol | |

| Storage | Store at 2-8 °C under an inert atmosphere | [5] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the hydrazinolysis of a protocatechuic acid ester, such as methyl 3,4-dihydroxybenzoate. The ester is used as the starting material to avoid side reactions with the carboxylic acid group.

Experimental Protocol: Synthesis of this compound

Materials:

-

Methyl 3,4-dihydroxybenzoate

-

Hydrazine hydrate (80% or higher)

-

Ethanol (absolute)

-

Hydrochloric acid (HCl, concentrated)

-

Sodium bicarbonate (NaHCO₃)

-

Distilled water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Büchner funnel and filter paper

-

Beakers and other standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve methyl 3,4-dihydroxybenzoate (1 equivalent) in a minimal amount of absolute ethanol.

-

Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (3-5 equivalents) dropwise at room temperature.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath to facilitate the precipitation of the product.

-

Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the precipitate with cold ethanol to remove unreacted starting materials and byproducts.

-

Purification (Recrystallization):

-

Dissolve the crude product in a minimal amount of hot distilled water or an ethanol-water mixture.

-

If the solution is colored, a small amount of activated charcoal can be added and the solution heated for a few minutes before hot filtration to remove the charcoal.

-

Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold distilled water, and dry under vacuum.

-

-

Characterization: Confirm the identity and purity of the synthesized this compound using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Mechanisms of Action

The primary biological activities of this compound stem from its catechol structure, which is a potent antioxidant and a strong metal chelator.

Antioxidant Activity

The antioxidant mechanism of DHBH is primarily attributed to its ability to donate hydrogen atoms from its hydroxyl groups to neutralize free radicals. This process is characteristic of phenolic antioxidants.[6] The resulting phenoxyl radical is stabilized by resonance within the aromatic ring, making it less reactive than the initial free radical.

Key Radical Scavenging Reactions:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging: DHBH can reduce the stable DPPH radical, a purple-colored compound, to its non-radical form, DPPH-H, which is yellow. The rate of color change is proportional to the antioxidant capacity.[2][7]

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging: DHBH can also quench the pre-formed ABTS radical cation, leading to a loss of its characteristic blue-green color.[3]

Iron Chelation

The catechol moiety of this compound is an excellent bidentate ligand for metal ions, particularly for iron (Fe³⁺ and Fe²⁺).[10] Iron is an essential element but can be toxic in excess, as it can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction. By chelating free iron, DHBH can prevent this deleterious reaction, thereby exerting a protective effect.

The chelation process involves the formation of a stable complex between the two adjacent hydroxyl groups of the catechol ring and an iron ion. This sequestration of iron renders it redox-inactive. The stability constants for the formation of iron complexes with 3,4-dihydroxybenzoic acid have been determined, with log β₁, log β₂, and log β₃ values of 17.68, 29.79, and 46.27, respectively, indicating strong complex formation.[11]

Potential Therapeutic Applications and Signaling Pathway Involvement

The dual antioxidant and iron-chelating properties of this compound suggest its potential in the treatment of diseases associated with oxidative stress and iron overload. While direct studies on DHBH are limited, research on its parent compound, protocatechuic acid, provides valuable insights into its potential therapeutic avenues.

-

Neuroprotection: Protocatechuic acid has been shown to alleviate neuropathic pain by inhibiting the JNK/CXCL1/CXCR2 signaling pathway.[12][13] It also demonstrates neuroprotective effects against excitotoxicity, partly through the activation of the ERK-CREB signaling pathway.[14]

-

Metabolic Disorders: Protocatechuic acid can activate key components of the insulin signaling pathway, mimicking the effects of insulin and improving glucose uptake in adipocytes.[10][15] This suggests a potential role in managing insulin resistance and type 2 diabetes.

-

Anti-inflammatory Effects: Protocatechuic acid exhibits anti-inflammatory properties, which are often linked to its antioxidant capacity.[16]

-

Antimicrobial Activity: Some studies have shown that protocatechuic acid can enhance the activity of certain antibiotics against resistant bacterial strains.[17]

Further research is warranted to specifically investigate the effects of this compound on these and other signaling pathways to fully elucidate its therapeutic potential.

Experimental Protocols for Activity Evaluation

DPPH Radical Scavenging Assay

This assay is a standard method for evaluating the antioxidant activity of a compound.[17][18]

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

-

Sample Preparation: Prepare a series of dilutions of this compound in methanol.

-

Reaction: In a 96-well plate or cuvettes, mix 100 µL of the DPPH solution with 100 µL of the sample solution at different concentrations.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

IC₅₀ Determination: The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.

Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[16][19][20]

Procedure:

-

Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a solution of 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

-

Sample Preparation: Prepare a series of dilutions of this compound in a suitable solvent.

-

Reaction: In a 96-well plate, mix 180 µL of the FRAP reagent with 20 µL of the sample solution.

-

Incubation: Incubate the mixture at 37 °C for 10-30 minutes.

-

Measurement: Measure the absorbance of the resulting blue-colored solution at 593 nm.

-

Quantification: A standard curve is prepared using known concentrations of FeSO₄·7H₂O. The antioxidant capacity of the sample is expressed as µM of Fe²⁺ equivalents.

Ferrous Ion Chelating (FIC) Assay

This assay determines the iron-chelating ability of a compound by measuring its interference with the formation of the ferrozine-Fe²⁺ complex.[5]

Procedure:

-

Reaction Mixture: In a 96-well plate, mix 50 µL of the sample solution at different concentrations with 50 µL of a 2 mM FeCl₂ solution.

-

Incubation: Incubate the mixture at room temperature for 5 minutes.

-

Addition of Ferrozine: Add 100 µL of a 5 mM ferrozine solution to initiate the reaction.

-

Second Incubation: Incubate the mixture at room temperature for 10 minutes.

-

Measurement: Measure the absorbance of the magenta-colored ferrozine-Fe²⁺ complex at 562 nm.

-

Calculation: The percentage of ferrous ion chelation is calculated using the following formula: % Chelation = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (without the sample), and A_sample is the absorbance in the presence of the sample.

Conclusion

This compound is a promising molecule with significant antioxidant and iron-chelating properties, primarily due to its catechol moiety. While its biological activities are largely inferred from its parent compound, protocatechuic acid, the available evidence strongly suggests its potential in the development of therapeutic agents for diseases associated with oxidative stress and iron dysregulation. This guide provides a foundational understanding of its synthesis, mechanisms of action, and methods for its evaluation, encouraging further research to unlock its full therapeutic potential.

References

-

Der Pharma Chemica. (n.d.). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Retrieved from [Link]

- Hu, L., et al. (2017). Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives. Bioorganic & Medicinal Chemistry Letters, 27(15), 3563-3568.

- Scazzocchio, B., et al. (2015). Protocatechuic acid activates key components of insulin signaling pathway mimicking insulin activity. Molecular Nutrition & Food Research, 59(7), 1365-1374.

-

ResearchGate. (n.d.). Protocatechuic Acid and its Derivatives: Synthesis, Antioxidant Properties, and Potential In Vivo Wound Healing Applications. Retrieved from [Link]

- Wang, Y., et al. (2022). Protocatechuic acid as an inhibitor of the JNK/CXCL1/CXCR2 pathway relieves neuropathic pain in chronic constriction injury rats. Bosnian Journal of Basic Medical Sciences, 22(2), 217-228.

- Richardson, D. R., & Ponka, P. (1998). Evaluation of the iron chelation potential of hydrazones of pyridoxal, salicylaldehyde and 2-hydroxy-1-naphthylaldehyde using the hepatocyte in culture. Journal of Laboratory and Clinical Medicine, 131(5), 460-471.

- Li, X., et al. (2011). Antioxidant Activity and Mechanism of Protocatechuic Acid in vitro. Functional Foods in Health and Disease, 1(7), 232-244.

-

PubMed. (2022). Protocatechuic acid as an inhibitor of the JNK/CXCL1/CXCR2 pathway relieves neuropathic pain in CCI rats. Retrieved from [Link]

-

MDPI. (2021). Synthesis of 3,4-Dihydroxybenzoic Acid in E. coli and C. glutamicum Using Dehydroshikimate Dehydratase of Different Types. Retrieved from [Link]

-

MDPI. (2018). Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features. Retrieved from [Link]

-

International Journal of Current Microbiology and Applied Sciences. (n.d.). Preparation of Dioxadiazole from Aryl Acid Hydrazide with Adipoyl Chloride. Retrieved from [Link]

-

Estonian Academy Publishers. (n.d.). Arylation of substituted hydrazines with arylboronic acids. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism of antioxidant action of flavonoids (3 ¢ , 4 ¢ -diOH polyphenols). Retrieved from [Link]

-

Zen-Bio. (n.d.). DPPH Antioxidant Assay Kit. Retrieved from [Link]

-

G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubMed Central. (2021). Antioxidant Effects of Protocatechuic Acid and Protocatechuic Aldehyde: Old Wine in a New Bottle. Retrieved from [Link]

-

ResearchGate. (n.d.). Antioxidant Activity and Mechanism of Protocatechuic Acid in vitro. Retrieved from [Link]

-

ResearchGate. (n.d.). An analytical method for the quantitative determination of iron ion chelating capacity: development and validation. Retrieved from [Link]

-

National Institutes of Health. (2013). Antioxidant assays – consistent findings from FRAP and ORAC reveal a negative impact of organic cultivation on antioxidant potential in spinach but not watercress or rocket leaves. Retrieved from [Link]

-

MDPI. (n.d.). A Friendly Complexing Agent for Spectrophotometric Determination of Total Iron. Retrieved from [Link]

-

ResearchGate. (n.d.). Results of the Ferric Reducing Antioxidant Potential (FRAP), Total.... Retrieved from [Link]

-

ResearchGate. (n.d.). List of antioxidants with IC 50 concentrations obtained from various reported studies. Retrieved from [Link]

-

PubMed. (2018). Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Pharmacological activities of protocatechuic acid. Retrieved from [Link]

-

PubMed Central. (2014). Pharmacological Properties of Protocatechuic Acid and Its Potential Roles as Complementary Medicine. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Production of Protocatechuic Acid from p-Hydroxyphenyl (H) Units and Related Aromatic Compounds Using an Aspergillus niger Cell Factory. Retrieved from [Link]

-

MDPI. (n.d.). Does Protocatechuic Acid Affect the Activity of Commonly Used Antibiotics and Antifungals?. Retrieved from [Link]

-

PubMed. (1990). Quantitative effects of iron chelators on hydroxyl radical production by the superoxide-driven fenton reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and antioxidant activity evaluation of a syringic hydrazones family. Retrieved from [Link]

-

Scilit. (n.d.). Theoretical Study of Antioxidant and Prooxidant Potency of Protocatechuic Aldehyde. Retrieved from [Link]

-

Semantic Scholar. (2011). Antioxidant Activity and Mechanism of Protocatechuic Acid in vitro Xican Li. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Determination of equilibrium constants of iron(iii)-1,2-dihydroxybenzene complexes and the relationship between calculated iron speciation and degradation of rhodamine B. Retrieved from [Link]

-

PubMed Central. (2022). Examination of diverse iron-chelating agents for the protection of differentiated PC12 cells against oxidative injury induced by 6-hydroxydopamine and dopamine. Retrieved from [Link]

Sources

- 1. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DPPH Radical Scavenging Assay [mdpi.com]

- 3. Antioxidant activity of protocatechuates evaluated by DPPH, ORAC, and CAT methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C7H8N2O3 | CID 586300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. zen-bio.com [zen-bio.com]

- 6. Antioxidant Effects of Protocatechuic Acid and Protocatechuic Aldehyde: Old Wine in a New Bottle - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ffhdj.com [ffhdj.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Determination of equilibrium constants of iron(iii)-1,2-dihydroxybenzene complexes and the relationship between calculated iron speciation and degradation of rhodamine B - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Protocatechuic acid as an inhibitor of the JNK/CXCL1/CXCR2 pathway relieves neuropathic pain in chronic constriction injury rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protocatechuic acid as an inhibitor of the JNK/CXCL1/CXCR2 pathway relieves neuropathic pain in CCI rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cropj.com [cropj.com]

- 15. Protocatechuic acid activates key components of insulin signaling pathway mimicking insulin activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Antioxidant assays – consistent findings from FRAP and ORAC reveal a negative impact of organic cultivation on antioxidant potential in spinach but not watercress or rocket leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. zen-bio.com [zen-bio.com]

- 19. Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features | MDPI [mdpi.com]

- 20. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Spectroscopic Data of 3,4-Dihydroxybenzohydrazide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data for 3,4-dihydroxybenzohydrazide, a molecule of significant interest in medicinal chemistry and drug development. As a Senior Application Scientist, this document is structured to offer not just raw data, but a deeper understanding of the experimental choices and the interpretation of the spectral features, grounded in established scientific principles.

Introduction

This compound, also known as protocatechuic acid hydrazide, is a versatile organic compound incorporating a catechol moiety and a hydrazide functional group. This unique combination of functionalities makes it a valuable scaffold in the design of novel therapeutic agents, exhibiting a range of biological activities, including antioxidant, anticancer, and antimicrobial properties. A thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its application in drug design and development. This guide will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound, providing a detailed interpretation of its spectral characteristics.

Molecular Structure and Synthesis

A foundational understanding of the molecule's synthesis provides context for its spectroscopic analysis. This compound is typically synthesized from its corresponding ester, methyl 3,4-dihydroxybenzoate, through hydrazinolysis.

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

-

Dissolution: Dissolve methyl 3,4-dihydroxybenzoate in a suitable alcoholic solvent, such as ethanol.

-

Addition of Hydrazine: To this solution, add an excess of hydrazine hydrate.

-

Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation: After completion of the reaction, the mixture is cooled, and the resulting solid precipitate is collected by filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals from the aromatic protons and the protons of the hydrazide and hydroxyl groups. The chemical shifts are influenced by the electron-donating and -withdrawing effects of the substituents on the benzene ring.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~7.2 | d | ~2.0 |

| H-5 | ~6.8 | d | ~8.2 |

| H-6 | ~7.1 | dd | ~8.2, ~2.0 |

| -OH (C3, C4) | Broad singlet | - | - |

| -NH | Broad singlet | - | - |

| -NH₂ | Broad singlet | - | - |

Note: Actual chemical shifts can vary depending on the solvent and concentration.

Interpretation:

-

The aromatic region of the spectrum displays an AMX spin system.

-

The proton at the 2-position (H-2), being ortho to the carbonyl group, is expected to be the most downfield of the aromatic protons.

-

The proton at the 5-position (H-5) is ortho to a hydroxyl group and will be the most upfield.

-

The proton at the 6-position (H-6) will be a doublet of doublets due to coupling with both H-2 and H-5.

-

The protons of the -OH and -NH/-NH₂ groups are exchangeable and will typically appear as broad singlets. Their chemical shifts are highly dependent on solvent, temperature, and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O | ~168 |

| C-1 | ~125 |

| C-2 | ~118 |

| C-3 | ~145 |

| C-4 | ~150 |

| C-5 | ~116 |

| C-6 | ~122 |

Note: These are approximate chemical shifts and can vary with experimental conditions.

Interpretation:

-

The carbonyl carbon of the hydrazide group is the most downfield signal.

-

The carbons attached to the electron-donating hydroxyl groups (C-3 and C-4) will appear at lower field strengths (higher ppm values) compared to the other aromatic carbons.

-

The remaining aromatic carbons will have chemical shifts in the typical aromatic region (110-130 ppm).

Caption: Structure of this compound.[1]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). The choice of solvent is critical as it can affect the chemical shifts of labile protons.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the acquired data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the ¹H NMR signals to determine the relative number of protons and analyze the coupling patterns to establish connectivity. Assign the signals in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3400-3200 (broad) | O-H (phenolic) | Stretching |

| 3300-3100 | N-H (hydrazide) | Stretching |

| ~1640 | C=O (amide I) | Stretching |

| ~1600, ~1500, ~1450 | C=C (aromatic) | Stretching |

| ~1540 | N-H (amide II) | Bending |

| ~1280 | C-O (phenolic) | Stretching |

Interpretation:

-

The broad band in the high-frequency region (3400-3200 cm⁻¹) is characteristic of the O-H stretching of the phenolic hydroxyl groups, likely broadened due to hydrogen bonding.

-

The N-H stretching vibrations of the hydrazide group appear in the 3300-3100 cm⁻¹ region.

-

A strong absorption band around 1640 cm⁻¹ corresponds to the C=O stretching vibration (Amide I band) of the hydrazide.

-

The N-H bending vibration (Amide II band) is observed around 1540 cm⁻¹.

-

Multiple bands in the 1600-1450 cm⁻¹ region are due to the C=C stretching vibrations within the aromatic ring.

-

The C-O stretching of the phenolic groups is expected around 1280 cm⁻¹.

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount of this compound with dry potassium bromide (KBr) powder in an agate mortar.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum.

-

Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound (Molecular Weight: 168.15 g/mol ), the mass spectrum would show a molecular ion peak and several fragment ions.

Table 4: Expected Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment |

| 168 | [M]⁺ (Molecular Ion) |

| 137 | [M - NHNH₂]⁺ |

| 109 | [C₆H₅O₂]⁺ |

| 81 | [C₅H₅O]⁺ |

Interpretation of Fragmentation Pattern:

The fragmentation of this compound in an electron ionization (EI) mass spectrometer is expected to proceed through several key pathways:

-

Initial Ionization: The molecule is first ionized to form the molecular ion [M]⁺ at m/z 168.

-

Loss of the Hydrazinyl Group: A common fragmentation pathway for benzohydrazides is the cleavage of the C-N bond, leading to the loss of the hydrazinyl radical (•NHNH₂) and the formation of the 3,4-dihydroxybenzoyl cation at m/z 137.

-

Decarbonylation: The 3,4-dihydroxybenzoyl cation can then lose a molecule of carbon monoxide (CO) to form a dihydroxyphenyl cation at m/z 109.

-

Further Fragmentation: Subsequent fragmentation of the aromatic ring can lead to smaller charged species, such as the ion at m/z 81.

Caption: Proposed Mass Spectrometry Fragmentation Pathway.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Ionize the sample using an appropriate method, such as electron ionization (EI) or electrospray ionization (ESI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer.

-

Detection and Analysis: Detect the ions and generate a mass spectrum. Analyze the spectrum to determine the molecular weight and identify the major fragment ions.

Conclusion

The spectroscopic data of this compound provides a detailed picture of its molecular structure. ¹H and ¹³C NMR confirm the connectivity of the carbon-hydrogen framework, IR spectroscopy identifies the key functional groups, and mass spectrometry establishes the molecular weight and characteristic fragmentation patterns. This comprehensive spectroscopic characterization is essential for confirming the identity and purity of synthesized this compound and serves as a critical foundation for its further investigation and application in the field of drug discovery and development. The protocols and interpretations provided in this guide are intended to be a valuable resource for researchers working with this important class of compounds.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

ResearchGate. Synthesis of 3,4-dihydroxybenzylidenehydrazine (DHBzy, 3). [Link]

-

MDPI. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. [Link]

Sources

A Technical Guide to the Antioxidant Potential of 3,4-Dihydroxybenzohydrazide: Mechanisms, Evaluation, and Applications

Abstract

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in numerous diseases, including neurodegenerative disorders, cardiovascular disease, and cancer.[1] This has propelled the search for potent antioxidant compounds capable of mitigating ROS-induced damage. 3,4-Dihydroxybenzohydrazide, also known as protocatechuic acid hydrazide, emerges as a molecule of significant interest. Structurally, it combines the well-documented antioxidant prowess of a catechol (3,4-dihydroxy) moiety with a hydrazide functional group.[2][3] This guide provides an in-depth exploration of the antioxidant potential of this compound, detailing its core mechanisms of action, robust protocols for its in vitro evaluation, and its prospective applications in the field of drug development.

The Molecular Basis of Antioxidant Efficacy: A Structural Perspective

The potent antioxidant capacity of this compound is not incidental; it is a direct consequence of its specific chemical architecture. The molecule is a derivative of protocatechuic acid (3,4-dihydroxybenzoic acid), a natural phenolic acid renowned for its antioxidant and anti-inflammatory properties.[4][5][6] The efficacy of this compound is rooted in two primary, synergistic mechanisms: direct radical scavenging and preventative metal chelation.

Mechanism I: Direct Radical Scavenging via Hydrogen Atom Transfer (HAT)

The cornerstone of its antioxidant action is the catechol group. The two hydroxyl groups in the ortho position on the benzene ring possess low bond dissociation enthalpy (BDE), allowing them to readily donate hydrogen atoms to neutralize highly reactive free radicals (R•), such as the hydroxyl radical (•OH) or superoxide anion (•O₂⁻).[7] This process converts the damaging radical into a more stable, non-reactive species. Upon donating a hydrogen atom, the this compound is transformed into a resonance-stabilized semiquinone radical, which is significantly less reactive and can be further oxidized, effectively terminating the radical chain reaction.

Caption: Hydrogen Atom Transfer (HAT) mechanism.

Mechanism II: Preventive Antioxidant Action via Metal Chelation

Transition metals like iron (Fe²⁺) and copper (Cu⁺) are notorious for their role in propagating oxidative stress through the Fenton and Haber-Weiss reactions, which generate the highly destructive hydroxyl radical.[2] The catechol structure of this compound acts as an efficient bidentate chelating agent. The ortho-positioned hydroxyl groups can bind to these metal ions, forming stable coordination complexes.[2][8] By sequestering these pro-oxidant metal ions, this compound prevents them from participating in redox cycling, thereby inhibiting the formation of the most potent ROS and providing a powerful preventative antioxidant effect.

Caption: Prevention of Fenton reaction via metal chelation.

In Vitro Evaluation: A Framework for Quantifying Antioxidant Capacity

To validate and quantify the antioxidant potential of this compound, a panel of in vitro assays is essential. Each assay targets a different facet of antioxidant activity, and using a combination provides a comprehensive and trustworthy profile. The following protocols are standard, validated methods in the field.[1][9]

Caption: A multi-assay workflow for comprehensive analysis.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[10] The reduction of the deep violet DPPH• to the pale yellow DPPH-H is monitored spectrophotometrically at ~517 nm. A greater decrease in absorbance indicates higher scavenging activity.[11]

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should be freshly made and protected from light.[12]

-

Prepare serial dilutions of this compound and a standard antioxidant (e.g., Trolox, Ascorbic Acid) in methanol.

-

-

Reaction Setup (96-well plate):

-

To each well, add 20 µL of the sample or standard solution.

-

Add 180-200 µL of the DPPH working solution to each well and mix gently.

-

Include a control well containing only methanol and the DPPH solution.

-

-

Incubation & Measurement:

-

Calculation:

-

Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100[12]

-

Plot % Inhibition against the concentration of the sample to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay is applicable to both hydrophilic and lipophilic antioxidants.[13] The pre-formed ABTS•⁺ radical cation, which has a characteristic blue-green color, is reduced by the antioxidant, causing a loss of color. The decolorization is measured spectrophotometrically at ~734 nm.[13][14]

Protocol:

-

Reagent Preparation:

-

Generate the ABTS•⁺ stock solution by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark for 12-16 hours before use.[13][15]

-

Dilute the ABTS•⁺ stock solution with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare serial dilutions of this compound and a standard (e.g., Trolox).

-

-

Reaction Setup:

-

Add 10-20 µL of the sample or standard to a test tube or well.

-

Add 1 mL (or an appropriate volume for a microplate) of the diluted ABTS•⁺ solution and mix.

-

-

Incubation & Measurement:

-

Incubate at room temperature for 6-10 minutes.[16]

-

Measure the absorbance at 734 nm.

-

-

Calculation:

-

Calculate the percentage of inhibition as described for the DPPH assay.

-

Results can be expressed as IC₅₀ or as Trolox Equivalent Antioxidant Capacity (TEAC).

-

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay does not measure radical scavenging directly but assesses the total reducing power of a compound.[17] At low pH, antioxidants reduce the colorless ferric-tripyridyltriazine complex (Fe³⁺-TPTZ) to the intensely blue ferrous form (Fe²⁺-TPTZ), a change that is monitored by the increase in absorbance at 593 nm.[18]

Protocol:

-

Reagent Preparation:

-

Prepare the FRAP reagent fresh by mixing:

-

300 mM Acetate buffer (pH 3.6)

-

10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

-

20 mM FeCl₃·6H₂O solution

-

Mix in a 10:1:1 (v/v/v) ratio.[18]

-

-

Warm the FRAP reagent to 37°C before use.

-

Prepare a standard curve using a known concentration of FeSO₄·7H₂O.

-

-

Reaction Setup:

-

Add 10-20 µL of the sample, standard, or blank (solvent) to a well.

-

Add 180-200 µL of the pre-warmed FRAP reagent.

-

-

Incubation & Measurement:

-

Incubate the plate at 37°C. Readings can be taken after a set time (e.g., 4-30 minutes).[18]

-

Measure the absorbance at 593 nm.

-

-

Calculation:

-

Calculate the FRAP value for the sample by comparing its absorbance to the Fe²⁺ standard curve.

-

Results are typically expressed as mmol Fe²⁺ equivalents per gram or mole of the compound.

-

Data Interpretation and Expected Performance

Based on the known high activity of its parent compound, protocatechuic acid, and other catechol-containing structures, this compound is expected to demonstrate potent antioxidant activity across all three assays.[2][19] Its performance would likely be comparable to or exceed that of many common phenolic antioxidants.

Table 1: Illustrative Antioxidant Performance Data

| Compound | DPPH Scavenging (IC₅₀, µM) | ABTS Scavenging (TEAC) | FRAP Value (mmol Fe²⁺/mol) |

| This compound | Low (High Potency) | High | High |

| Protocatechuic Acid (Parent) | Low[2][8] | High | High[3] |

| Trolox (Standard) | Moderate | 1.00 (by definition) | Moderate |

| Ascorbic Acid (Standard) | Low | High | High |

Note: This table presents expected relative performance based on structure-activity relationships. Absolute values must be determined experimentally.

Applications in Drug Discovery and Development

The robust, multi-mechanistic antioxidant profile of this compound makes it an attractive scaffold for therapeutic development.

-

Neuroprotection: Oxidative stress is a central factor in the pathology of neurodegenerative diseases like Alzheimer's and Parkinson's.[2] The ability to both scavenge ROS and chelate excess metal ions in the brain makes this compound a promising candidate for neuroprotective agents.[2][8]

-

Anti-inflammatory Agents: The hydrazide-hydrazone scaffold is present in various anti-inflammatory drugs.[20] Given the intimate link between inflammation and oxidative stress, this compound could serve as a lead compound for dual-action anti-inflammatory therapeutics.

-

Cardioprotection & Skincare: Its capacity to mitigate oxidative damage could be leveraged in developing treatments for cardiovascular conditions and as an active ingredient in cosmeceuticals to protect skin from photo-oxidative damage.[4][19]

Conclusion

This compound is a potent antioxidant whose efficacy is firmly grounded in its chemical structure. The presence of a catechol moiety facilitates powerful radical scavenging and metal chelation, offering a two-pronged defense against oxidative stress. Its activity can be rigorously quantified using a panel of standard in vitro assays, including DPPH, ABTS, and FRAP. The compelling antioxidant profile of this molecule positions it as a valuable candidate for further investigation and development in therapeutic areas where oxidative damage is a key etiological factor.

References

- Mateev, E., et al. (2024). Hydrazide-hydrazones as novel antioxidants - in vitro, molecular docking and DFT studies. Pharmacia, 71, 1–8.

- Mateev, E., et al. (2024). Hydrazide-hydrazones as novel antioxidants - in vitro, molecular docking and DFT studies.

- Anić Marković, I., et al. (2025). In vitro antioxidant activity of nicotinic acid hydrazides: experimental and theoretical study. Journal of the Serbian Chemical Society.

- Zaccone, R., et al. (2022).

- Koleva, P., et al. (2024). Exploratory Data Analysis of the In Vitro Effects of Novel Hydrazide-Hydrazone Antioxidants in the Context of In Silico Predictors. PubMed Central.

- Serrano-Lourido, B., et al. (2021). Design, synthesis and evaluation of 3,4-dihydroxybenzoic acid derivatives as antioxidants, bio-metal chelating agents and acetylcholinesterase inhibitors. PubMed.

- Fraga, C. G., et al. (2010). Mechanism of antioxidant action of flavonoids (3',4'-diOH polyphenols).

- Pao, H-Y., et al. (2024). Antioxidant and Photoprotective Activities of 3,4-Dihydroxybenzoic Acid and (+)

- Benzie, I. F. F., & Strain, J. J. (1996). The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power": the FRAP assay. PubMed.

- Gaschler, M. M., & Stockwell, B. R. (2017). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. MDPI.

- Serrano-Lourido, B., et al. (2021). Design, synthesis and evaluation of 3,4-dihydroxybenzoic acid derivatives as antioxidants, bio-metal chelating agents and acetylcholinesterase inhibitors.

- G-Biosciences. (n.d.). DPPH Antioxidant Assay. G-Biosciences.

- Bio-protocol. (2024). Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts. Bio-protocol.

- Pérez-González, A., et al. (2020). Structure-Antioxidant Capacity Relationships of the Dihydroxy Derivatives of Benzaldehyde and Benzoic Acid. MDPI.

- Gáspár, A., et al. (2021). Synthesis and Free Radical Scavenging Activity of New Hydroxybenzylidene Hydrazines. MDPI.

- Sztanke, K., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. MDPI.

- Liu, X., et al. (2014). Antioxidant Activity and Mechanism of Protocatechuic Acid in vitro.

- Sigma-Aldrich. (n.d.). Ferric Reducing Antioxidant Power (FRAP) Assay Kit (MAK369). Sigma-Aldrich.

- Kim, D., et al. (2023). The Skin-Whitening and Antioxidant Effects of Protocatechuic Acid (PCA) Derivatives in Melanoma and Fibroblast Cell Lines. MDPI.

- Mateev, E., et al. (2025).

- Sališová, M., et al. (2018).

- Fisher Scientific. (n.d.). 3,4-Dihydroxybenzhydrazide, 97%. Fisher Scientific.

- Nambiar, V. S., et al. (2013). Total antioxidant capacity using ferric reducing antioxidant power assay of fresh and dried drumstick leaves.

- ResearchGate. (n.d.). Reaction pathways of ABTS•+ with 3-hydroxybenzoic acid.

- Soobrattee, M. A., et al. (2005).

- Zen-Bio, Inc. (n.d.). DPPH Antioxidant Assay Kit. Zen-Bio.

- Wikipedia. (n.d.).

- Chem-Impex International. (n.d.). 2,4-Dihydroxybenzoic acid hydrazide. Chem-Impex.

- Ilyasov, I. R., et al. (2020).

- Semaming, Y., et al. (2015). Pharmacological Properties of Protocatechuic Acid and Its Potential Roles as Complementary Medicine. PubMed Central.

- Kumar, A., et al. (2015). Determination of DPPH Free Radical Scavenging Activity by RP-HPLC, Rapid Sensitive Method for the Screening of Berry Fruit Juice. International Journal of Pharmaceutical and Clinical Research.

- Kakkar, S., & Bais, S. (2014). A Review on Protocatechuic Acid and its Pharmacological Potential. ISRN Pharmacology.

- Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Amerigo Scientific.

- Apak, R., et al. (2020).

- Młynarczyk, K., et al. (2022). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. MDPI.

Sources

- 1. Hydrazide-hydrazones as novel antioxidants - in vitro, molecular docking and DFT studies – ScienceOpen [scienceopen.com]

- 2. Design, synthesis and evaluation of 3,4-dihydroxybenzoic acid derivatives as antioxidants, bio-metal chelating agents and acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Skin-Whitening and Antioxidant Effects of Protocatechuic Acid (PCA) Derivatives in Melanoma and Fibroblast Cell Lines [mdpi.com]

- 5. Protocatechuic acid - Wikipedia [en.wikipedia.org]

- 6. Pharmacological Properties of Protocatechuic Acid and Its Potential Roles as Complementary Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]

- 11. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 12. iomcworld.com [iomcworld.com]

- 13. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives [pharmacia.pensoft.net]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power": the FRAP assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. chemimpex.com [chemimpex.com]

Biological activities of 3,4-Dihydroxybenzohydrazide derivatives

An In-Depth Technical Guide to the Biological Activities of 3,4-Dihydroxybenzohydrazide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The this compound scaffold, characterized by its intrinsic catechol and hydrazide moieties, serves as a privileged structure in medicinal chemistry. Its derivatives have emerged as a versatile class of compounds exhibiting a broad spectrum of biological activities. This technical guide synthesizes current research to provide an in-depth exploration of these activities, including enzyme inhibition, antioxidant effects, and antimicrobial and anticancer properties. We will delve into the structure-activity relationships, mechanisms of action, and relevant experimental protocols, offering a comprehensive resource for professionals engaged in drug discovery and development.

Introduction: The Chemical Versatility of a Privileged Scaffold